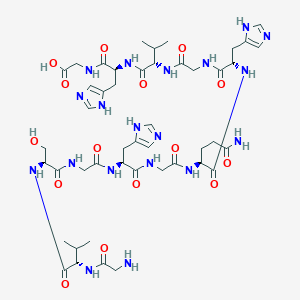

Alloferon 2

Description

Properties

Molecular Formula |

C46H69N19O15 |

|---|---|

Molecular Weight |

1128.2 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1 |

InChI Key |

AQIZMOGQENOEHX-ZSRBWRFTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Alloferon's Mechanism of Action in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon is a cationic peptide, first isolated from the blood of the blowfly Calliphora vicina, that has demonstrated significant immunomodulatory, antiviral, and antitumor properties.[1] Its mechanism of action is primarily centered on the potentiation of the innate immune system, making it a subject of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of Alloferon's core mechanisms of action within the innate immune system, with a focus on its effects on Natural Killer (NK) cells and the nuclear factor-kappa B (NF-κB) signaling pathway. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Potentiation of Innate Immunity

Alloferon's immunomodulatory effects are multifaceted, primarily augmenting the functions of key players in the innate immune response.[2][3] It stimulates the cytotoxic activity of Natural Killer (NK) cells and induces the synthesis of interferons (IFNs), crucial signaling proteins in antiviral defense.[1][4] These actions are largely mediated through the activation of the NF-κB signaling pathway.[1]

Activation of Natural Killer (NK) Cells

Alloferon enhances the ability of NK cells to recognize and eliminate virally infected and tumor cells through two principal mechanisms:

-

Enhanced Cytotoxicity: Alloferon treatment leads to an increase in the secretion of cytotoxic granules, containing perforin (B1180081) and granzymes, from NK cells.[2][5] Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that induce apoptosis.[2] This direct cytotoxic action is a cornerstone of the innate immune response to cellular threats.

-

Increased Cytokine Production: Alloferon stimulates NK cells to produce and secrete key immunoregulatory cytokines, notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2][5] IFN-γ plays a critical role in antiviral and antitumor immunity by activating other immune cells, while TNF-α can directly induce apoptosis in target cells.[5]

This heightened NK cell activity is associated with the upregulation of activating receptors on the NK cell surface, such as 2B4 and NKG2D.[2][5]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory and immune responses. Alloferon has been shown to activate this pathway, leading to the transcription of numerous genes involved in immunity.[1] Proteomic analysis has revealed that Alloferon treatment can lead to the upregulation of IκB kinase (IKK), enhanced phosphorylation of IκBα, and a decrease in total IκBα levels, all of which are indicative of NF-κB activation.[1] The activation of NF-κB is directly linked to the increased synthesis of IFN-α, a key cytokine in the antiviral response.[1]

Interestingly, the role of Alloferon in the NF-κB pathway may be context-dependent. During a viral infection where the host's NF-κB pathway is activated as a defense mechanism, Alloferon can act as an activator, boosting this response.[5] However, some viruses can hijack the NF-κB pathway for their own replication and survival. In such scenarios, it is hypothesized that Alloferon may act as an inhibitor of the NF-κB pathway, thereby impeding viral pathogenesis.[5]

Quantitative Data on Alloferon's Effects

The following tables summarize the quantitative effects of Alloferon on various aspects of the innate immune response as reported in scientific literature.

| Parameter Measured | Cell/Animal Model | Alloferon Concentration/Dose | Key Finding | Reference |

| NK Cell Cytotoxicity | Human NK cells vs. PC3 cancer cells | 2 and 4 µg/mL | Increased killing activity of NK cells. | [6] |

| Mouse spleen lymphocytes vs. K562 tumor cells | 0.05 to 50 ng/mL | Stimulation of cytotoxicity. | [1] | |

| NK Cell Receptor Expression | Human NK cells | Not specified | Upregulation of the activating receptor 2B4. | [2][5] |

| Cytokine Production | Human NK cells co-cultured with target cells | 2 and 4 µg/mL | Increased production of IFN-γ and TNF-α. | [6] |

| Rats | Not specified | Increased serum concentrations of IFN-γ and TNF-α. | [2] | |

| Mice with λ-carrageenan-induced paw edema | 22.0 mg/kg (intraperitoneally) | Suppressed expression of TNF-α, MCP-1, and IL-5 in inflamed paw tissue. | [7] | |

| Viral Replication Inhibition | HHV-1 in HEp-2 cells | 90 µg/mL | Inhibition of viral replication after 24 hours. | [1] |

| Antiviral Efficacy in vivo | Influenza A virus-challenged mice | 25 µg (intranasal or subcutaneous) | Prevention of mortality. | [1][4] |

| H1N1-infected mice (in combination with zanamivir) | 0.5 µg/mL (intranasal) | Increased survival rate and reduced lung fibrosis. | [8] | |

| NF-κB Activation | Namalva cell line | Not specified | Upregulated IKK, enhanced phosphorylation of IκBα, and decreased total IκBα. | [1] |

Signaling Pathways and Experimental Workflows

Alloferon-Mediated NK Cell Activation

Caption: Alloferon stimulates NK cells, leading to the upregulation of activating receptors, activation of the NF-κB pathway, and subsequent release of cytotoxic granules and cytokines, ultimately inducing apoptosis in target cells.

Alloferon and the NF-κB Signaling Pathway

Caption: Alloferon, through an unknown receptor, activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes like IFN-α.

Representative Experimental Workflow: In Vitro NK Cell Cytotoxicity Assay

Caption: A typical workflow for assessing Alloferon's effect on NK cell cytotoxicity using a chromium-51 (B80572) release assay.

Experimental Protocols

The following are representative protocols for key experiments cited in the study of Alloferon's mechanism of action. Specific details may vary between individual studies.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of NK cells (effector cells) to lyse target cells.

-

Target Cell Preparation:

-

Culture a suitable target cell line (e.g., K562, which is sensitive to NK cell lysis, or a specific cancer cell line like PC3).

-

Harvest and wash the target cells.

-

Label the target cells with Sodium Chromate (51Cr) by incubating at 37°C for 1-2 hours.[9]

-

Wash the labeled target cells multiple times to remove unincorporated 51Cr.

-

Resuspend the cells in culture medium at a known concentration.

-

-

Effector Cell Preparation:

-

Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS).

-

Treat the isolated NK cells with various concentrations of Alloferon (e.g., 2 and 4 µg/mL) for a specified duration (e.g., 6, 9, or 12 hours).[6] Control NK cells should be incubated without Alloferon.

-

-

Co-culture:

-

In a 96-well V-bottom plate, add the Alloferon-treated or control NK cells and the 51Cr-labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

-

Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).

-

Centrifuge the plate briefly to initiate cell contact and incubate at 37°C for 4-6 hours.

-

-

Measurement and Calculation:

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like IFN-γ and TNF-α in cell culture supernatants.

-

Sample Collection:

-

Following the co-culture of NK cells and target cells (as described in the cytotoxicity assay protocol), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure (General Protocol):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the cell culture supernatants and a series of known standards for the cytokine to the wells and incubate.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Cell Line and Transfection:

-

Cell Treatment:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with Alloferon at various concentrations. Include a positive control (e.g., TNF-α or PMA) and a negative control (vehicle).

-

Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a specific lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add a luciferase assay reagent containing luciferin, the substrate for the luciferase enzyme.

-

-

Measurement and Analysis:

-

Measure the luminescence produced using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB transcriptional activity.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.

-

Conclusion

Alloferon exerts its immunomodulatory effects on the innate immune system primarily by activating NK cells and modulating the NF-κB signaling pathway. This leads to enhanced cytotoxicity against pathogenic cells and an increase in the production of crucial antiviral and immunoregulatory cytokines. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of Alloferon and for the development of novel immunomodulatory drugs. The dual role of Alloferon in the NF-κB pathway, acting as both an activator and a potential inhibitor depending on the pathological context, warrants further investigation to fully elucidate its therapeutic applications.

References

- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]

- 5. bowdish.ca [bowdish.ca]

- 6. What is Alloferon used for? [synapse.patsnap.com]

- 7. Alloferon-1 ameliorates acute inflammatory responses in λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]

The Role of Alloferon 2 in Interferon Synthesis and Signaling: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alloferon (B14017460) 2 is an immunomodulatory peptide with demonstrated antiviral and antitumor properties.[1] A primary mechanism of its action involves the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells and the subsequent induction of interferon (IFN) synthesis.[2][3] This document provides an in-depth examination of the molecular pathways through which Alloferon 2 influences interferon production and signaling. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visual diagrams of the relevant signaling cascades to offer a comprehensive resource for research and development professionals.

Introduction to this compound

This compound is a 12-amino-acid, linear, non-glycosylated oligopeptide (Sequence: GVSGHGQHGVHG) originally isolated from the blood of the insect Calliphora vicina.[4] It belongs to a family of cytokine-like peptides that play a role in the insect's immune response.[4][5] In mammalian systems, Alloferon has been shown to exert significant immunomodulatory effects, primarily by enhancing the cytotoxic activity of NK cells and stimulating the synthesis of endogenous interferons.[6][7] These actions underpin its therapeutic potential in treating various viral infections and oncological diseases where an improvement in innate immunity is beneficial.[2][5]

Mechanism of Action: From NK Cell Activation to Interferon Synthesis

The primary mechanism of this compound is centered on its ability to activate NK cells, which are crucial components of the innate immune system responsible for targeting virally infected and cancerous cells.[3] This activation is a key prerequisite for the production of critical cytokines, including interferons.

Upregulation of NK Cell Activating Receptors

This compound has been shown to increase the expression of key NK cell activating receptors, such as 2B4 (a member of the SLAM family of receptors) and, to a lesser extent, NKG2D.[6][8] This upregulation enhances the ability of NK cells to recognize and engage with target cells.[6] Concurrently, this compound does not significantly alter the expression of inhibitory receptors like KIR and CD94, thereby shifting the balance towards NK cell activation.[8]

Stimulation of Cytokine Production and Granule Exocytosis

Upon activation, NK cells employ two main effector mechanisms, both of which are enhanced by this compound:

-

Increased Cytokine Production: this compound treatment leads to a significant, dose-dependent increase in the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by NK cells.[6][8][9] This cytokine burst is fundamental to its antiviral and immunomodulatory effects.

-

Enhanced Cytotoxicity: this compound boosts the cytotoxic capacity of NK cells by upregulating the secretion of perforin (B1180081) and granzyme B, components of lytic granules that induce apoptosis in target cells.[6][9]

The Role of the NF-κB Signaling Pathway

The stimulation of IFN synthesis by Alloferon appears to be linked to the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Studies have shown that Alloferon treatment can lead to the activation of the NF-κB pathway, which is known to be involved in the transcription of IFN genes.[6] This suggests that this compound may initiate a signaling cascade that culminates in NF-κB activation, thereby promoting the transcription and synthesis of IFN-α and IFN-γ.[6][10]

Interferon Signaling Pathway

Once synthesized and secreted in response to this compound-activated NK cells, interferons act as signaling proteins to orchestrate a wider immune response. They function by binding to specific cell surface receptors and activating the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway.[11][12]

-

Type I Interferons (IFN-α, IFN-β): These IFNs bind to the IFN-α/β receptor (IFNAR).[13] This engagement activates the receptor-associated kinases TYK2 and JAK1, which then phosphorylate STAT1 and STAT2 proteins.[11] The phosphorylated STAT1 and STAT2 form a heterodimer and associate with IRF9 to create the ISGF3 (Interferon-Stimulated Gene Factor 3) complex.[14]

-

Type II Interferon (IFN-γ): IFN-γ binds to the IFN-γ receptor (IFNGR), leading to the activation of JAK1 and JAK2.[13] These kinases phosphorylate STAT1, which then forms a homodimer known as the Gamma-Activated Factor (GAF).[11]

In both cases, the resulting transcription factor complexes (ISGF3 or GAF) translocate to the nucleus. There, they bind to specific DNA sequences—Interferon-Stimulated Response Elements (ISREs) for ISGF3 and Gamma-Activated Sites (GAS) for GAF—to initiate the transcription of hundreds of Interferon-Stimulated Genes (ISGs).[11] These ISGs encode proteins that establish an antiviral state within the cell, inhibit cell proliferation, and modulate adaptive immunity.

Quantitative Data Summary

The following tables summarize quantitative findings from key in vitro and in vivo studies investigating the effects of Alloferon.

Table 1: In Vitro Effects of Alloferon on NK Cell Cytokine Production

| Parameter | Cell Type | Alloferon Conc. | Treatment Time | Result (vs. Control) | Reference |

|---|---|---|---|---|---|

| IFN-γ Production | Human NK Cells | 2 µg/mL | 12 h | Significant Increase (p < 0.01) | [8] |

| 4 µg/mL | 12 h | Significant Increase (p < 0.001) | [8] | ||

| TNF-α Production | Human NK Cells | 2 µg/mL | 12 h | Significant Increase (p < 0.01) | [8] |

| | | 4 µg/mL | 12 h | Significant Increase (p < 0.001) |[8] |

Table 2: In Vivo Effects of Alloferon on Cytokine Levels

| Parameter | Animal Model | Alloferon Treatment | Result (vs. Control) | Reference |

|---|---|---|---|---|

| IFN-γ Concentration | Rats | Not Specified | Increased concentration in peripheral blood | [6][15] |

| TNF-α Concentration | Rats | Not Specified | Increased concentration in peripheral blood | [6][15] |

| IL-2 Production | Rats | Alloferon 1 | Increased production in plasma |[4] |

Table 3: Antiviral and Cellular Effects of Alloferon

| Parameter | System | Alloferon Conc. | Result | Reference |

|---|---|---|---|---|

| HHV-1 Replication | HEp-2 cells (in vitro) | 90 µg/mL | Inhibition of viral replication after 24h | [6] |

| SLC6A14 Expression | Pancreatic Cancer Cells | 4 µg/mL | Downregulation of expression after 3 weeks |[16] |

Experimental Protocols

This section outlines common methodologies used to investigate the role of this compound in interferon synthesis and signaling.

NK Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolation: NK cells are purified from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit, yielding a highly pure population of CD3-/CD56+ NK cells.

-

Culture: Isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and often low-dose Interleukin-2 (IL-2) to maintain viability and function.[17]

In Vitro Alloferon Treatment and Cytokine Measurement

-

Protocol: Purified NK cells are seeded in culture plates and treated with varying concentrations of Alloferon (e.g., 2 and 4 µg/mL) for specified time periods (e.g., 6, 9, or 12 hours).[8] A control group receives no Alloferon.

-

Cytokine Analysis (ELISA): After incubation, the cell culture supernatant is collected. The concentrations of secreted IFN-γ and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

Flow Cytometry for Receptor Expression

-

Protocol: NK cells treated with or without Alloferon are harvested and washed.

-

Staining: Cells are stained with fluorescently-labeled monoclonal antibodies specific for NK cell surface receptors (e.g., anti-2B4, anti-NKG2D, anti-KIR).

-

Analysis: The expression levels of these receptors are analyzed on a flow cytometer. The data is processed to compare the mean fluorescence intensity (MFI) between treated and control cells.[8]

Conclusion

This compound serves as a potent immunomodulatory agent that significantly impacts the interferon system. Its core mechanism involves the direct activation of NK cells, leading to the upregulation of activating receptors and the enhanced secretion of both cytotoxic granules and key cytokines, notably IFN-γ and TNF-α. This process appears to be mediated through the NF-κB pathway. The resulting increase in interferon levels triggers the canonical JAK-STAT signaling cascade, leading to the expression of a wide array of interferon-stimulated genes that establish a robust antiviral and antitumor state. The data presented in this guide underscore the role of this compound as a powerful inducer of the innate immune response, providing a solid basis for its continued investigation and development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Alloferon used for? [synapse.patsnap.com]

- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Alloferons [biosyn.com]

- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. en.allokin.ru [en.allokin.ru]

- 9. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]

- 12. youtube.com [youtube.com]

- 13. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]

- 14. Tyrosine-phosphorylated Stat1 and Stat2 plus a 48-kDa protein all contact DNA in forming interferon-stimulated-gene factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. IL-2 mediates NK cell proliferation but not hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloferon-2: A Technical Guide on its Antiviral Properties Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon-2 is a synthetic peptide analogous to the naturally occurring alloferons, which are key components of the innate immune system of insects. This document provides a comprehensive technical overview of the antiviral properties of Alloferon-2, with a specific focus on its activity against Herpes Simplex Virus (HSV). Alloferon-2's mechanism of action is primarily immunomodulatory, enhancing the host's natural defenses against viral infections. This guide summarizes the available quantitative data, details experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its antiviral effects.

Data Presentation: In Vitro Efficacy of Alloferon (B14017460) and its Analogues Against Herpes Simplex Virus

The following tables summarize the available quantitative data on the antiviral activity of alloferon and its analogues against Herpes Simplex Virus. It is important to note that specific data for Alloferon-2 is limited in the public domain, and much of the research has been conducted on Alloferon-1, Alloferon-2, and their synthetic analogues.

| Compound | Virus Strain | Cell Line | Assay | Efficacy Metric | Value | Reference |

| Alloferon analogue ([3-13]-alloferon) | Human Herpesviruses | Vero, HEp-2, LLC-MK2 | Not Specified | IC50 | 38 μM | [1] |

| Alloferon | Human Herpesvirus 1 (HHV-1) | Not Specified | Not Specified | Inhibitory Concentration | 90 μg/mL | [2] |

| Alloferon I (in combination with PHA-stimulated lymphocytes) | Human Herpesvirus 1 (HHV-1) McIntyre strain | HEp-2 | Viral Titer Reduction | Mean Titer Reduction | 3.69 log10/TCID50/mL | [2] |

| Alloferon II (in combination with PHA-stimulated lymphocytes) | Human Herpesvirus 1 (HHV-1) McIntyre strain | HEp-2 | Viral Titer Reduction | Mean Titer Reduction | 3.27 log10/TCID50/mL | [2] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Viral titer reduction indicates the decrease in the concentration of infectious virus particles.

Experimental Protocols

A fundamental method for quantifying the antiviral activity of a compound against HSV is the plaque reduction assay . This assay measures the ability of the compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Plaque Reduction Assay Protocol for Evaluating Alloferon-2 Against HSV

1. Materials:

-

Cells: Vero (African green monkey kidney) cells are commonly used for HSV propagation and plaque assays.

-

Virus: Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) strains.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Alloferon-2: Lyophilized powder, reconstituted in a suitable solvent (e.g., sterile water or PBS) to create a stock solution.

-

Overlay Medium: DMEM containing a gelling agent like carboxymethylcellulose (CMC) or methylcellulose (B11928114) to restrict viral spread and allow for plaque formation.

-

Staining Solution: Crystal violet solution to visualize plaques.

-

Fixative: Methanol (B129727) or a methanol/acetone mixture.

-

96-well and 24-well cell culture plates.

2. Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Preparation: Prepare serial dilutions of the HSV stock in serum-free DMEM.

-

Infection: Once the Vero cells are confluent, remove the growth medium and infect the cells with the prepared virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

-

Alloferon-2 Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add fresh overlay medium containing various concentrations of Alloferon-2. Include a virus control (no Alloferon-2) and a cell control (no virus, no Alloferon-2).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with cold methanol for 10-15 minutes.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated using the following formula:

% Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

The IC50 value can then be determined by plotting the percentage of inhibition against the concentration of Alloferon-2.

Signaling Pathways and Mechanism of Action

Alloferon-2 exerts its antiviral effects against HSV primarily through the modulation of the host's innate immune system. The two key pathways involved are the activation of Natural Killer (NK) cells and the regulation of the NF-κB signaling pathway.

Activation of Natural Killer (NK) Cells

Alloferon-2 enhances the ability of NK cells to recognize and eliminate virus-infected cells.[2] This is a critical first line of defense against HSV.

Caption: Alloferon-2 mediated activation of Natural Killer (NK) cells against HSV-infected cells.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune response. Viruses, including HSV, can manipulate this pathway for their own replication. Alloferon-2 can act as a modulator of this pathway, either by activating it to enhance the antiviral immune response or by inhibiting it when the virus attempts to hijack it.[2]

Caption: Dual modulatory role of Alloferon-2 on the NF-κB signaling pathway during HSV infection.

Conclusion

Alloferon-2 demonstrates significant potential as an antiviral agent against Herpes Simplex Virus, primarily through its immunomodulatory properties. Its ability to enhance NK cell-mediated cytotoxicity and modulate the NF-κB signaling pathway provides a multi-pronged approach to combating HSV infection. While the available quantitative data for Alloferon-2 itself is still emerging, the findings from studies on related alloferons and their analogues are promising. Further research, including well-controlled in vitro and in vivo studies with standardized protocols, is necessary to fully elucidate the therapeutic potential of Alloferon-2 in the management of HSV infections. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding and application of this novel peptide.

References

Alloferon's Immunomodulatory Influence on Human Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon (B14017460) is a cationic peptide, first isolated from the insect Calliphora vicina, that has demonstrated significant immunomodulatory, antiviral, and antitumor properties.[1][2] This technical guide provides an in-depth analysis of the core immunomodulatory effects of Alloferon on human lymphocytes, with a particular focus on its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and immunology.

Alloferon's primary mechanism of action revolves around the potentiation of the innate and adaptive immune systems, primarily through the activation of Natural Killer (NK) cells and the modulation of cytokine production.[1][3] It enhances the cytotoxic capabilities of NK cells, stimulates the synthesis of key interferons, and influences T-cell proliferation, thereby orchestrating a coordinated immune response against viral infections and malignancies.[1]

Core Immunomodulatory Mechanisms

Alloferon's effects on human lymphocytes are multifaceted, targeting key cellular populations and signaling pathways to bolster immune surveillance and response.

Activation of Natural Killer (NK) Cells

A primary and well-documented effect of Alloferon is the activation of NK cells, a critical component of the innate immune system responsible for the early defense against virally infected and cancerous cells.[1][4] Alloferon enhances the natural cytotoxic activity of human peripheral blood lymphocytes.[2] This activation is achieved through several interconnected mechanisms:

-

Enhanced Cytotoxicity: Alloferon significantly increases the killing activity of NK cells against cancer cells.[5] This is achieved by augmenting the secretion of lytic granules containing perforin (B1180081) and granzyme B.[4][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[4][6]

-

Upregulation of Activating Receptors: The peptide upregulates the expression of NK cell-activating receptors, such as 2B4 (a member of the Signaling Lymphocytic Activation Molecule family) and the Natural Killer Group 2D (NKG2D) receptor.[4][5] These receptors are crucial for recognizing stress-induced ligands on target cells, thereby initiating an immune synapse and subsequent cell lysis.[4]

-

Stimulation of Cytokine and Chemokine Production: Alloferon stimulates NK cells to produce and secrete vital cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5][7] These cytokines not only have direct antiviral and antitumor effects but also play a crucial role in activating other components of the immune system, such as T and B lymphocytes.[7]

Modulation of Cytokine and Interferon Synthesis

Alloferon is a potent inducer of interferon synthesis, particularly IFN-α and IFN-γ.[1][8] Interferons are signaling proteins that play a central role in antiviral defense by inhibiting viral replication and activating various immune cells.[8] The ability of Alloferon to stimulate IFN production is a key aspect of its antiviral efficacy.[1][4] Furthermore, Alloferon has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in patients with chronic Epstein-Barr virus infection, suggesting a modulatory role in inflammatory responses.[9] In studies on influenza A virus infection, Alloferon, in combination with Zanamivir, was shown to suppress the production of IL-6 and MIP-1α.[10]

Influence on T-Lymphocytes

While the primary focus of much of the research has been on NK cells, Alloferon also influences the adaptive immune response by enhancing the proliferation of T-cells.[1] This suggests that Alloferon may help in bridging the innate and adaptive immune responses for a more robust and sustained defense against pathogens.

Signaling Pathways

The immunomodulatory effects of Alloferon are mediated through key intracellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is implicated in the increased production of IFN-γ and TNF-α.[4][6][7] Alloferon's role in this pathway can be dual-functional; it can act as an activator to boost the innate immune response during viral infections, or as an inhibitor when viruses exploit the pathway to their advantage.[4][7] Additionally, the antiviral effects of combined treatment with Alloferon and Zanamivir against H1N1 infection are mediated by the inhibition of the p38 MAPK and JNK signaling pathways .[10]

Quantitative Data on Alloferon's Effects

The following tables summarize the quantitative data from various studies on the effects of Alloferon on human and murine lymphocytes.

| Parameter | Cell Type/Model | Alloferon Concentration | Observed Effect | Reference |

| NK Cell Cytotoxicity | Mouse spleen lymphocytes | 0.05 to 50 ng/mL | Stimulation of cytotoxicity | [4] |

| HHV-1 Replication Inhibition | In vitro (HEp-2 cells) | 90 μg/mL | Inhibition of viral replication after 24h | [4] |

| Gemcitabine IC50 | Panc-1 pancreatic cancer cells | 4 μg/mL (3-week treatment) | Decrease from 11.83 ± 1.47 μM to 9.22 ± 1.01 μM | [11] |

| Gemcitabine IC50 | AsPC-1 pancreatic cancer cells | 4 μg/mL (3-week treatment) | Decrease from 4.04 ± 1.54 μM to 3.12 ± 0.39 μM | [11] |

| Antiviral Efficacy (H1N1) | In vitro | 0.5–2 μg/mL | Effective inhibition of viral proliferation | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

NK Cell Cytotoxicity Assay

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. NK cells can be further purified using magnetic-activated cell sorting (MACS).

-

Target Cells: A suitable cancer cell line, such as the K562 chronic myelogenous leukemia cell line, is used as the target. Target cells are labeled with a fluorescent dye like Calcein-AM or with 51Cr.

-

Co-culture: Effector and target cells are co-cultured at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of Alloferon.

-

Cytotoxicity Measurement: After a defined incubation period (e.g., 4 hours), the release of the fluorescent dye or 51Cr from lysed target cells into the supernatant is measured using a fluorometer or a gamma counter, respectively. The percentage of specific lysis is calculated.

Cytokine Production Analysis (ELISA)

-

Cell Culture: PBMCs or purified NK cells are cultured in the presence or absence of Alloferon for a specified duration (e.g., 24 or 48 hours).

-

Supernatant Collection: The cell culture supernatant is collected by centrifugation.

-

ELISA: The concentration of cytokines such as IFN-γ and TNF-α in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Flow Cytometry for Receptor Expression

-

Cell Staining: PBMCs or purified NK cells treated with Alloferon are stained with fluorescently labeled monoclonal antibodies specific for NK cell surface receptors like CD244 (2B4) and NKG2D.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing the receptor and the mean fluorescence intensity, which corresponds to the level of expression.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Alloferon-mediated activation of Natural Killer (NK) cells.

Caption: Experimental workflow for NK cell cytotoxicity assay.

Caption: Key signaling pathways modulated by Alloferon.

Conclusion

Alloferon exhibits potent immunomodulatory effects on human lymphocytes, primarily by activating NK cells and stimulating the production of crucial cytokines like IFN-γ and TNF-α. Its ability to upregulate activating receptors on NK cells and influence key signaling pathways such as NF-κB underscores its potential as a therapeutic agent for viral diseases and cancer. The provided data and protocols offer a foundation for further research into the clinical applications of this promising immunomodulatory peptide. The continued investigation into its precise molecular interactions and its effects on a broader range of immune cells will be vital for realizing its full therapeutic potential.

References

- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is Alloferon used for? [synapse.patsnap.com]

- 9. suntextreviews.org [suntextreviews.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Discovery and Immunomodulatory Origin of Alloferon from Calliphora vicina: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

Alloferon (B14017460) is an immunomodulatory oligopeptide with demonstrated antiviral and antitumor properties. First discovered and isolated from the hemolymph of the blowfly, Calliphora vicina, this peptide represents a fascinating example of innate immune effectors from insects being harnessed for human therapeutic applications. Alloferon's mechanism of action is primarily centered on the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells and the induction of endogenous interferon synthesis. This technical guide provides an in-depth overview of the discovery, origin, and biochemical characteristics of Alloferon. It details the experimental protocols for its isolation and key functional assays, presents quantitative data on its activity, and illustrates its molecular mechanism of action through detailed signaling pathway diagrams.

Introduction: Discovery and Origin

The discovery of Alloferon stemmed from research into the robust immune system of insects, particularly their ability to rapidly clear microbial infections.[1] Soviet-era research identified that the immune system of insects like the blowfly synthesizes powerful antimicrobial and antiviral factors.[2] This led to the hypothesis that insect hemolymph could be a source of novel immunomodulatory compounds.

Alloferon was first isolated by a team of Russian scientists from the hemolymph of Calliphora vicina larvae that had been experimentally challenged with bacteria.[1][3] The name "Alloferon" was derived from its origin in an invertebrate ("Allo") and its functional similarity to mammalian interferons ("feron").[4] The research demonstrated that this naturally occurring peptide could stimulate the cytotoxic activity of mammalian Natural Killer (NK) cells, a critical component of the innate immune response against viral infections and tumors.[1] The synthetic version of Alloferon, known commercially as Allokin-alpha, was registered in Russia in 2003 and is used for treating viral infections such as those caused by herpesviruses and human papillomavirus (HPV).[2][3][5]

Biological Source: Calliphora vicina

The blowfly Calliphora vicina (Diptera: Calliphoridae) is a cosmopolitan species historically known for its use in maggot debridement therapy for wound healing.[2] The larvae's ability to thrive in microbially-rich environments is attributed to a potent humoral and cellular innate immune response, which includes the production of a cocktail of antimicrobial peptides (AMPs) like cecropins, defensins, and diptericins, in addition to Alloferon.[3] The induction of these peptides following a bacterial challenge is a key defense mechanism, and it was this induced state that was exploited for the initial discovery and isolation of Alloferon.

Biochemical Properties and Structure

Alloferon is a slightly cationic, non-glycosylated, linear oligopeptide.[1] Two primary natural variants were identified during the initial isolation.[1][6]

-

Alloferon 1: A tridecapeptide (13 amino acids) with a molecular mass of approximately 1265.15 Da.[2]

-

Alloferon 2: A dodecapeptide (12 amino acids), which is an N-terminally truncated form of Alloferon 1.[1][2]

The amino acid sequences are as follows:

| Peptide | Sequence | Molecular Formula |

| Alloferon 1 | H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C52H76N22O16 |

| This compound | H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C46H69N19O15 |

Table 1: Amino Acid Sequence and Formula of Alloferon Variants.[1][4]

Experimental Protocols

This section details the methodologies for the isolation of Alloferon from its natural source and for the key bioassays used to characterize its immunomodulatory activity.

Isolation and Purification of Native Alloferon

The original protocol for isolating Alloferon involves a multi-step process beginning with the induction of the peptide in live insect larvae.[1][3] The following is a representative workflow based on published methods.

Methodology Details:

-

Immune System Induction: Calliphora vicina larvae are injected with a non-pathogenic bacterial suspension to induce a strong immune response and maximize the production of Alloferon.

-

Hemolymph Collection: 24 hours post-injection, the larvae are sterilized (e.g., with 70% ethanol), and hemolymph is collected by puncturing the cuticle. Protease inhibitors (e.g., aprotinin) and melanization inhibitors (e.g., phenylthiourea) are immediately added to the collected fluid.[3]

-

Extraction: The cell-free hemolymph is acidified with trifluoroacetic acid (TFA) to a final concentration of ~0.05% to precipitate larger proteins.[3]

-

Solid-Phase Extraction (Pre-purification): The acidified extract is passed through a C18 Sep-Pak cartridge. After washing, the bound peptides are eluted with a solution of 50-60% acetonitrile in acidified water.[3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction is subjected to RP-HPLC on a C18 column. A linear gradient of acetonitrile in 0.05% TFA is used for separation.[1]

-

Activity-Guided Fractionation: Fractions are collected and screened for their ability to stimulate NK cell cytotoxicity. Active fractions are then subjected to further rounds of purification until homogeneity is achieved.

-

Structural Analysis: The primary structure of the purified peptides is determined using Edman degradation, and the molecular mass is confirmed by mass spectrometry (e.g., MALDI-TOF).[2]

Natural Killer (NK) Cell Cytotoxicity Assay

This assay measures the ability of Alloferon to enhance the cell-killing function of NK cells. The chromium-51 (B80572) (51Cr) release assay is a classic method.

Principle: Target tumor cells (e.g., K562, which are sensitive to NK-mediated lysis) are labeled with radioactive 51Cr. When NK cells lyse the target cells, 51Cr is released into the culture medium. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.

Protocol:

-

Target Cell Preparation: K562 cells are incubated with Na251CrO4 for 1-2 hours at 37°C to allow for uptake of the radioisotope. Cells are then washed multiple times to remove unincorporated 51Cr.

-

Effector Cell Preparation: NK cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Co-culture: Effector cells (NK cells) and target cells (51Cr-labeled K562) are co-cultured in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).

-

Treatment: Synthetic Alloferon is added to the co-cultures at a range of concentrations (e.g., 0.01 to 100 ng/mL). Control wells receive no Alloferon.

-

Incubation: The plate is incubated for 4 hours at 37°C.

-

Quantification: After incubation, the plate is centrifuged, and the radioactivity in an aliquot of the supernatant from each well is measured using a gamma counter.

-

Calculation:

-

Spontaneous Release: Radioactivity from target cells incubated with medium only.

-

Maximum Release: Radioactivity from target cells lysed with a detergent (e.g., Triton X-100).

-

Percent Specific Lysis: Calculated using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

In Vivo Interferon Induction Assay

This assay assesses Alloferon's ability to induce the production of endogenous interferons in an animal model.

Protocol:

-

Animal Model: Groups of mice (e.g., BALB/c or NMR1) are used.

-

Treatment: Alloferon is administered to the test groups, typically via subcutaneous or intranasal routes, at a specific dose (e.g., 25 µg per mouse).[2] The control group receives a vehicle (solvent) injection.

-

Sample Collection: At various time points post-administration (e.g., 2, 4, 6, 8, 24 hours), blood samples are collected from the mice. Serum is prepared and stored.

-

Interferon Quantification: The concentration of interferon (e.g., IFN-α or IFN-γ) in the serum samples is measured using a specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: The interferon levels in the Alloferon-treated groups are compared to the control group to determine the extent and kinetics of induction. An increase in interferon concentration was observed 2 hours after administration, remaining at a high level for 6-8 hours.[5]

Mechanism of Action

Alloferon exerts its immunomodulatory effects by acting on key cells of the innate immune system, primarily NK cells. The downstream effects include direct cytotoxicity against aberrant cells and the production of signaling molecules that orchestrate a broader immune response.

Activation of Natural Killer (NK) Cells

Alloferon does not act as a direct cytotoxic agent but rather as a sensitizer (B1316253) or activator of NK cells.[4] Its activity is mediated through several mechanisms:

-

Upregulation of Activating Receptors: Alloferon treatment increases the surface expression of key NK cell activating receptors, such as 2B4 and NKG2D.[4][7] These receptors are crucial for recognizing stress-induced ligands on the surface of virus-infected cells and tumor cells.

-

Enhancement of Granule Exocytosis: Upon activation, NK cells release cytotoxic granules containing perforin (B1180081) and granzymes. Alloferon enhances this process, leading to more efficient lysis of target cells.[8] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

-

Stimulation of Cytokine Production: Activated NK cells produce and secrete pro-inflammatory cytokines, notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[8] Alloferon treatment significantly boosts the production of these cytokines, which further amplifies the immune response.

The NF-κB Signaling Pathway

A key intracellular pathway implicated in Alloferon's action is the Nuclear Factor-kappa B (NF-κB) pathway.[9] Activation of this pathway is crucial for the transcription of genes encoding interferons and other pro-inflammatory cytokines. Alloferon treatment can lead to the activation of the canonical NF-κB pathway.[9]

Pathway Description:

-

Signal Initiation: While the direct receptor for Alloferon is not fully characterized, its downstream effects converge on the IκB kinase (IKK) complex.

-

IKK Phosphorylation: Alloferon signaling leads to the phosphorylation and activation of the IKK complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, including IFN-α and IFN-γ.[4][9]

Quantitative Data Summary

The biological activity of Alloferon has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.

| Assay Type | System | Effective Concentration / Dose | Outcome | Reference |

| NK Cell Cytotoxicity (in vitro) | Mouse Spleen Lymphocytes | 0.05 - 50 ng/mL | Stimulation of cytotoxicity against K562 tumor cells | [1] |

| NK Cell Cytotoxicity (in vitro) | Human Lymphocytes | 0.05 - 0.5 ng/mL (max efficacy) | Stimulation of cytotoxicity against K562 tumor cells | [1] |

| NK Cell Activation (in vitro) | Human NK Cells | 2 - 4 µg/mL | Increased production of IFN-γ and TNF-α | [10] |

| Antiviral Activity (in vitro) | Human Herpes Virus 1 (HHV-1) | 90 µg/mL | Inhibition of viral replication | [4] |

| Antiviral Activity (in vivo) | Influenza A/B Virus (Mice) | 25 µg (subcutaneous/intranasal) | Prevention of mortality, increased NK cytotoxicity | [4][7] |

| Chemosensitization (in vitro) | Pancreatic Cancer Cells (Panc-1) | 4 µg/mL | Reduced Gemcitabine IC50 from 11.83 µM to 9.22 µM | [11] |

Table 2: Summary of Preclinical Quantitative Data for Alloferon Activity.

| Indication | Regimen | Outcome | Reference |

| Chronic Epstein-Barr Virus Infection | 1 mg, subcutaneously, every other day (≥9 injections) | Suppression of viral replication, improved clinical complaints | [12][13] |

| Human Papillomavirus (HPV) Infection | 1 mg, subcutaneously, every other day (6 injections) | Elimination of HPV, activation of IFN-γ | [4][5] |

| Recurrent Herpes Infection | 1 mg, subcutaneously, every other day (3 injections) | Standard course of treatment | [5] |

Table 3: Summary of Clinical Dosing Regimens for Allokin-alpha (Synthetic Alloferon).

Conclusion

Alloferon, a peptide originating from the innate immune system of the insect Calliphora vicina, stands as a significant discovery in the field of immunomodulatory therapeutics. Its journey from insect hemolymph to a clinically approved drug, Allokin-alpha, highlights the value of bioprospecting in novel environments. The mechanism of action, centered on the activation of the NK cell/interferon axis via pathways such as NF-κB, provides a robust rationale for its use in combating viral infections and potentially for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in Alloferon and the broader field of host defense peptides. Further investigation into its specific cell surface receptors and the full spectrum of its downstream signaling effects will continue to illuminate its therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Alloferon used for? [synapse.patsnap.com]

- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALLOKIN-ALPHA (Alloferon) - antiviral and immunomodulatory agent. [peptide-products.com]

- 6. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]

- 8. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. en.allokin.ru [en.allokin.ru]

- 11. mdpi.com [mdpi.com]

- 12. [Allokin-alpha - new approaches in the treatment of chronic virus Epstein-Barr infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ALLOKIN-ALPHA - NEW APPROACHES IN THE TREATMENT OF CHRONIC VIRUS EPSTEIN-BARR INFECTIONS - Rakitianskaya - Problems of Virology [virusjour.crie.ru]

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Alloferon 1 and Alloferon 2

For Immediate Release

[City, State] – December 10, 2025 – In the landscape of immunomodulatory peptides, Alloferons have garnered significant interest for their antiviral and antitumor properties. This technical guide provides a detailed comparative analysis of the structural and functional distinctions between two key members of this family, Alloferon (B14017460) 1 and Alloferon 2, intended for researchers, scientists, and professionals in drug development.

Executive Summary

Alloferon 1 and this compound are closely related peptides originally isolated from the blood of the blow fly, Calliphora vicina.[1][2] While both exhibit immunomodulatory effects, their structural variations give rise to subtle but important differences in their physicochemical properties and biological activities. This document elucidates these differences through a comprehensive review of their primary structures, presents available quantitative data, outlines general experimental protocols for their synthesis and evaluation, and visualizes their shared signaling pathway and a comparative experimental workflow.

Core Structural Differences

The primary structural distinction between Alloferon 1 and this compound lies in their amino acid sequence. Alloferon 1 is a tridecapeptide, composed of 13 amino acids.[3][4][5] this compound is a dodecapeptide, representing an N-terminal truncated form of Alloferon 1, lacking the initial Histidine residue.[2][5]

-

Alloferon 1 Sequence: His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (HGVSGHGQHGVHG)[3][4][5]

-

This compound Sequence: Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (GVSGHGQHGVHG)[2][5][6]

This seemingly minor difference has implications for the peptides' overall charge, isoelectric point, and potential interactions with cellular receptors, which may influence their biological potency. Both peptides are linear and are not glycosylated.[1][3]

Quantitative Data Summary

The variation in amino acid composition directly impacts the molecular formula and weight of each peptide. These differences are summarized in the table below.

| Property | Alloferon 1 | This compound | Data Source |

| Amino Acid Sequence | HGVSGHGQHGVHG | GVSGHGQHGVHG | [3][4][5],[5][6] |

| Number of Residues | 13 | 12 | [5] |

| Molecular Formula | C₅₂H₇₆N₂₂O₁₆ | C₄₆H₆₉N₁₉O₁₅ | [3][5],[5][6] |

| Molecular Weight | 1265.3 g/mol | 1128.2 g/mol | [7],[6] |

| CAS Number | 347884-61-1 | 347884-62-2 | [5] |

Experimental Methodologies

The following sections outline the general experimental protocols for the synthesis, characterization, and biological evaluation of Alloferon 1 and this compound.

Peptide Synthesis and Purification

Both Alloferon 1 and this compound can be produced via solid-phase peptide synthesis (SPPS), a widely adopted and efficient method for generating peptides.

4.1.1 Solid-Phase Peptide Synthesis (SPPS)

A common approach for the synthesis of Alloferons is the Fmoc/tBu strategy. The general steps are as follows:

-

Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is selected and swelled in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid (Glycine for both Alloferons) with its alpha-amino group protected by an Fmoc group is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the alpha-amino group for the next coupling step.

-

Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Each coupling step is followed by a deprotection step.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (MS).

4.1.2 Purification and Characterization

-

High-Performance Liquid Chromatography (HPLC): A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small percentage of an ion-pairing agent like TFA, to achieve separation.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to verify the molecular weight of the synthesized peptides, confirming the correct sequence has been produced.

Biological Activity Assays

4.2.1 Natural Killer (NK) Cell Cytotoxicity Assay

The ability of Alloferons to stimulate the cytotoxic activity of NK cells is a key measure of their biological function.

-

Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) using methods like magnetic-activated cell sorting (MACS).

-

Target Cell Preparation: A suitable target cell line, such as K562 cells, is labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., ⁵¹Cr).

-

Co-incubation: The effector NK cells are pre-incubated with varying concentrations of Alloferon 1 or this compound for a specified period. The activated NK cells are then co-incubated with the labeled target cells at various effector-to-target (E:T) ratios.

-

Cytotoxicity Measurement: After incubation, the percentage of target cell lysis is determined by measuring the release of the label (e.g., radioactivity in the supernatant for the chromium release assay) or by flow cytometry to quantify dead target cells.

4.2.2 NF-κB Activation Assay (Western Blot)

The activation of the NF-κB signaling pathway is a crucial mechanistic step for Alloferon's activity.

-

Cell Culture and Treatment: A suitable cell line (e.g., Namalwa) is cultured and treated with Alloferon 1 or this compound for various time points.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the p-IκBα/IκBα ratio indicates pathway activation.

Visualizations: Signaling Pathways and Experimental Workflows

Alloferon-Induced NF-κB Signaling Pathway

Alloferons are known to exert their immunomodulatory effects, at least in part, through the activation of the NF-κB signaling pathway. This leads to the induction of endogenous interferons and the stimulation of natural killer (NK) cells.

Caption: Alloferon-induced NF-κB signaling pathway.

Comparative Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of Alloferon 1 and this compound.

Caption: Comparative experimental workflow for Alloferon 1 and 2.

Conclusion

The structural difference between Alloferon 1 and this compound, though confined to a single N-terminal Histidine residue, is fundamental. This guide provides the foundational knowledge for researchers to design and interpret experiments aimed at further characterizing these immunomodulatory peptides. The provided methodologies and workflows offer a starting point for the systematic evaluation of their structure-activity relationships, which is crucial for the potential development of novel therapeutics. Further research into the three-dimensional structures and receptor interactions of these peptides will undoubtedly provide deeper insights into their mechanisms of action.

References

- 1. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. agilent.com [agilent.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

Alloferon 2's potential as an antitumor agent in preclinical studies

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alloferon-2, a synthetic 12-amino-acid peptide analogous to the naturally occurring insect-derived Alloferon-1, has emerged as a promising candidate in the landscape of cancer immunotherapy. Preclinical investigations have illuminated its potential as an antitumor agent, primarily through the robust activation of the innate immune system, with Natural Killer (NK) cells playing a central role. This technical guide provides a comprehensive overview of the core preclinical findings, detailing the experimental data, methodologies, and underlying signaling pathways to support further research and development in this area.

Core Mechanism of Action: NK Cell Activation

Alloferon's antitumor effects are predominantly mediated by its ability to modulate and enhance the cytotoxic activity of Natural Killer (NK) cells.[1][2] This is achieved through a multi-pronged approach targeting key receptors and effector molecules involved in NK cell-mediated tumor cell lysis.

Upregulation of Activating Receptors

Preclinical studies have demonstrated that Alloferon treatment leads to the upregulation of crucial NK cell-activating receptors, including:

-

2B4 (CD244): Alloferon has been shown to increase the expression of the 2B4 receptor on NK cells. This receptor plays a significant role in promoting immune synapses with target cancer cells, thereby enhancing the efficiency of tumor cell recognition and elimination.[1][2]

-

NKG2D: This major activating receptor on NK cells recognizes stress-induced ligands on tumor cells. Alloferon treatment has been found to increase the production of NKG2D, leading to improved recognition and subsequent killing of cancer cells expressing these ligands.[1]

Enhancement of Cytotoxic Effector Functions

Alloferon potentiates the direct tumor-killing capacity of NK cells by augmenting the secretion of cytotoxic granules and cytokines:

-

Perforin (B1180081) and Granzyme B: Alloferon treatment has been reported to upregulate the secretion of perforin and granzyme B by NK cells.[1][2] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

-

Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α): The production of these pro-inflammatory cytokines by NK cells is significantly increased following Alloferon stimulation.[1] IFN-γ and TNF-α contribute to the antitumor response by directly inhibiting tumor cell growth and by recruiting and activating other immune cells.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The antitumor potential of Alloferon has been evaluated in various preclinical models, including in vitro cell-based assays and in vivo animal studies.

In Vitro Studies

-

Enhanced NK Cell Cytotoxicity: Alloferon has been shown to stimulate the natural cytotoxicity of mouse spleen lymphocytes and human peripheral blood lymphocytes against tumor cell lines in a concentration-dependent manner.[2]

-

Chemosensitization of Pancreatic Cancer Cells: In a study investigating the effect of Alloferon on pancreatic cancer (PCa) cell lines (Panc-1 and AsPC-1), it was found that Alloferon treatment led to the downregulation of the glutamine transporter SLC6A14.[1][2] This resulted in decreased glutamine uptake by the cancer cells and an increased sensitivity to the chemotherapeutic drug gemcitabine, as evidenced by a reduction in the IC50 values.

In Vivo Studies

-

Murine Leukemia Model: In a mouse tumor transplantation model using P388 murine leukemia cells, Alloferon-1 monotherapy demonstrated moderate tumor suppressor and tumoricidal activity, comparable to low-dose chemotherapy.[1][2]

-

Human-to-Mouse Xenograft Model: The antitumor effect of Alloferon was confirmed in a xenograft model, where it effectively retarded tumor growth, further supporting its in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Alloferon's antitumor effects.

| In Vitro Study | Cell Line | Parameter | Treatment | Result | Reference |

| Chemosensitization | Panc-1 | IC50 of Gemcitabine | Without Alloferon | 11.83 ± 1.47 μM | Jo E, et al. (2022) |

| With Alloferon | 9.22 ± 1.01 μM | ||||

| AsPC-1 | IC50 of Gemcitabine | Without Alloferon | 4.04 ± 1.54 μM | ||

| With Alloferon | 3.12 ± 0.39 μM | ||||

| NK Cell Cytotoxicity | K562 | Cytotoxicity | Alloferon (0.05 - 50 ng/mL) | Stimulation of cytotoxicity | Chernysh S, et al. (2002) |

| In Vivo Study | Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Antitumor Efficacy | DBA/2 Mice | P388 Murine Leukemia | Alloferon-1 Monotherapy | Moderate tumor suppression and tumoricidal activity | Chernysh S, et al. (2012) |

| Antitumor Efficacy | Human-to-Mouse Xenograft | Not Specified | Alloferon | Retardation of tumor growth | Bae S, et al. (2013) |

Signaling Pathways and Experimental Workflows

Alloferon-Mediated NK Cell Activation Signaling Pathway

Caption: Alloferon stimulates NK cells, leading to receptor upregulation and enhanced effector functions, ultimately causing tumor cell apoptosis.

Experimental Workflow for In Vivo Antitumor Activity Assessment

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of Alloferon in a mouse model.

Detailed Experimental Protocols

In Vitro NK Cell Cytotoxicity Assay (Adapted from Chernysh S, et al. 2002)

-

Effector Cell Preparation: Isolate spleen lymphocytes from mice (e.g., BALB/c) or peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Target Cell Preparation: Culture a suitable tumor target cell line (e.g., K562, highly sensitive to NK cell lysis) and label with a radioactive marker (e.g., 51Cr) or a fluorescent dye (e.g., Calcein AM).

-

Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Alloferon Treatment: Add synthetic Alloferon to the co-culture at a range of concentrations (e.g., 0.05 to 50 ng/mL).

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

Measurement of Cytotoxicity:

-

For 51Cr release assay: Centrifuge the plate and measure the radioactivity in the supernatant using a gamma counter.

-

For fluorescence-based assays: Measure the fluorescence of the remaining viable target cells or the released dye in the supernatant using a plate reader.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.

In Vivo Murine Leukemia Model (Adapted from Chernysh S, et al. 2012)

-

Animal Model: Use a suitable mouse strain (e.g., DBA/2 mice).

-

Tumor Cell Line: Utilize a syngeneic murine leukemia cell line (e.g., P388).

-

Tumor Inoculation: Subcutaneously or intraperitoneally inject a known number of P388 cells into the mice.

-

Treatment Groups: Randomly assign mice to different treatment groups:

-

Vehicle control (e.g., saline).

-

Alloferon-1 (specify dose and administration route, e.g., intraperitoneal injection).

-

Positive control (e.g., a standard chemotherapeutic agent like cyclophosphamide).

-

-

Treatment Schedule: Administer the treatments according to a predefined schedule (e.g., daily or every other day for a specific duration).

-

Monitoring:

-

For subcutaneous tumors, measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

For survival studies, monitor the animals until a predefined endpoint (e.g., tumor size limit or signs of morbidity).

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed antitumor effects.

Conclusion and Future Directions

The preclinical data accumulated to date strongly suggest that Alloferon-2 is a potent immunomodulatory peptide with significant antitumor potential. Its mechanism of action, centered on the activation of NK cells, positions it as a promising candidate for monotherapy or in combination with other cancer treatments, such as chemotherapy and checkpoint inhibitors.

Future research should focus on:

-

Elucidating the precise molecular interactions between Alloferon and its target receptors on NK cells.

-

Conducting more extensive preclinical studies in a wider range of cancer models, including patient-derived xenografts.

-

Investigating the potential synergistic effects of Alloferon in combination with other immunotherapies.

-

Optimizing dosing and treatment schedules for maximal therapeutic efficacy and minimal toxicity.

The comprehensive data presented in this guide underscore the compelling case for advancing Alloferon-2 into further clinical development as a novel immunotherapeutic agent for cancer.

References

In Vitro Cytotoxicity of Alloferon 2 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloferon 2, a synthetic analogue of the insect-derived immunomodulatory peptide Alloferon, has demonstrated potential as an anticancer agent. This technical guide provides an in-depth analysis of the in vitro studies on the cytotoxicity of this compound against various cancer cell lines. The primary mechanism of action is not direct cytotoxicity but rather an indirect effect mediated through the robust activation of Natural Killer (NK) cells. This compound enhances NK cell-mediated killing of tumor cells by upregulating activating receptors, stimulating the release of cytotoxic granules, and promoting the secretion of pro-inflammatory cytokines. Furthermore, emerging evidence suggests a role for Alloferon in sensitizing cancer cells to conventional chemotherapy. This document summarizes the available quantitative data, details the experimental protocols employed in these studies, and provides visual representations of the key signaling pathways and experimental workflows.

Data on the Cytotoxicity and Biological Effects of Alloferon

The in vitro anticancer effects of Alloferon are multifaceted, primarily revolving around the potentiation of the innate immune response and chemosensitization, rather than direct cytotoxicity to cancer cells.

Direct Cytotoxicity on Cancer Cell Lines

Studies investigating the direct cytotoxic effects of Alloferon on cancer cell lines have shown a lack of direct killing activity within a certain concentration range.

| Peptide | Cancer Cell Line | Concentration Range | Direct Cytotoxic Effect | Reference |

| Alloferon-1 | P388D1 (Murine Leukemia) | 0.1 - 10 µg/ml | No direct cytotoxic activity observed. | [1][2][3] |

| Allostatin-1 | P388D1 (Murine Leukemia) | 0.1 - 10 µg/ml | No direct cytotoxic activity observed. | [1][2] |

Note: While these studies used Alloferon-1, the structural similarity and shared biological activities with this compound suggest comparable effects.

However, it is important to note that these peptides did demonstrate a significant effect on tumor cell proliferation in vitro.[1][2]

Enhancement of Natural Killer (NK) Cell Cytotoxicity